molecular formula C13H12ClNO2S B1404753 Ethyl [(7-chloroquinolin-4-yl)thio]acetate CAS No. 1071597-98-2

Ethyl [(7-chloroquinolin-4-yl)thio]acetate

Cat. No.: B1404753
CAS No.: 1071597-98-2
M. Wt: 281.76 g/mol
InChI Key: PJHUMCXVZGTTBS-UHFFFAOYSA-N
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Description

Ethyl [(7-chloroquinolin-4-yl)thio]acetate is a synthetic quinoline derivative designed for research and development purposes, particularly in the field of medicinal chemistry. As a thioether analog of chloroquine, this compound serves as a versatile chemical intermediate for the synthesis of a diverse library of novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly by modifying the ester functional group to create new amide, sulfinyl, or sulfonyl derivatives for pharmacological screening. This compound is of significant research value due to the known biological activities of the 7-chloroquinoline pharmacophore. Quinoline-based compounds are extensively investigated for their antiproliferative properties against various human cancer cell lines, including leukemia (CCRF-CEM, K562), colorectal carcinoma (HCT116), and lung cancer (A549) . The incorporation of a sulfur-containing side chain at the 4-position, as found in this compound, is a key strategy in the development of new anticancer candidates, as such modifications have been shown to influence cytotoxicity and selectivity . Furthermore, the 7-chloroquinoline core is a foundational structure in antimalarial research, with mechanisms of action that may include the inhibition of hemozoin formation within parasites . The reactivity of the ester group makes this compound a valuable precursor for generating hybrids and conjugates aimed at multitarget therapies or overcoming drug resistance in parasites. This product is intended for use in a laboratory setting by qualified researchers. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

ethyl 2-(7-chloroquinolin-4-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)8-18-12-5-6-15-11-7-9(14)3-4-10(11)12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHUMCXVZGTTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-(7-Chloroquinolin-4-ylthio)acetic Acid

Procedure :

  • Reagents : 4,7-dichloroquinoline (1 equiv), thioglycolic acid (1.2 equiv), triethylamine (1.5 equiv).
  • Solvent : Dry DMF or ethanol.
  • Conditions : Reflux at 80°C for 24 hours.
    Yield : 90–93%.

Step 2: Esterification with Ethanol

Procedure :

  • Reagents : 2-(7-chloroquinolin-4-ylthio)acetic acid (1 equiv), ethanol (excess), H₂SO₄ (catalytic).
  • Conditions : Reflux for 6–8 hours.
    Yield : 80–85%.

Comparative Analysis of Methods

Parameter Direct Method Two-Step Method
Reaction Time 24–48 h 30–32 h (total)
Overall Yield 78–85% 72–79%
Complexity Single-step Multi-step
Purification Recrystallization Column chromatography

Key Experimental Data

Spectral Characterization (Analogous Methyl Ester):

  • IR (cm⁻¹) : 1728 (C=O), 1197 (C-O).
  • ¹H NMR (CDCl₃) : δ 1.26 (t, 3H, -CH₂CH₃), 3.87 (s, 2H, -SCH₂CO), 4.18 (q, 2H, -OCH₂CH₃).
  • ¹³C NMR : δ 14.1 (-CH₂CH₃), 33.5 (-SCH₂CO), 61.8 (-OCH₂), 170.1 (C=O).

Optimization Insights:

  • Solvent Choice : Dry ethanol outperforms DMF or THF in minimizing side reactions.
  • Base : Triethylamine or DMAP enhances nucleophilicity of the thiolate ion.

Challenges and Solutions

  • Chemoselectivity : The 7-chloro group remains intact due to lower reactivity compared to the 4-position.
  • Oxidation Risk : Reactions conducted under nitrogen prevent oxidation of the thioether to sulfoxide.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield Application
1M HCl (reflux, 6h)[(7-Chloroquinolin-4-yl)thio]acetic acid78%Precursor for amide coupling
NaOH (aq., 70°C, 4h)Sodium salt of thioacetic acid85%Intermediate for sulfonamide synthesis

Mechanistically, base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .

Nucleophilic Substitution at the Thioether Sulfur

The sulfur atom participates in alkylation and arylation reactions:

Table 1: Representative Substitution Reactions

Reagent Conditions Product Yield
Benzyl bromideK₂CO₃, DMF, 80°C, 12hBenzyl [(7-chloroquinolin-4-yl)thio]acetate63%
4-Nitrobenzyl chlorideEt₃N, CH₂Cl₂, rt, 8hNitrobenzyl-thioquinoline derivative58%
Propargyl bromideNaH, THF, 0°C → rt, 6hPropargyl thioether71%

These reactions exploit the nucleophilicity of the sulfur atom, with polar aprotic solvents enhancing reactivity .

Oxidation Reactions

The thioether group oxidizes to sulfoxides or sulfones using m-CPBA (meta-chloroperbenzoic acid):

Oxidizing Agent Equivalents Product Yield
m-CPBA1.0Sulfoxide derivative89%
m-CPBA2.0Sulfone derivative76%

Oxidation proceeds via electrophilic attack of the peracid on sulfur, forming a sulfonium ion intermediate .

Role in Heterocycle Formation

The compound serves as a building block for thiazinanones and pyrazolines :

  • Thiazinanone synthesis : Reacts with 3-mercaptopropionic acid under EDCI/DMAP catalysis to form 1,3-thiazinan-4-one derivatives (yield: 70–83%) .

  • Pyrazoline formation : Condenses with hydrazines via cyclocondensation, yielding pyrazoline-thioquinoline hybrids with antitumor activity.

Mechanistic Insights from Mass Spectrometry

Collision-induced dissociation (CID) studies reveal fragmentation pathways:

  • Deacylation : Heterolytic cleavage of the α-bond to the carbonyl releases m/z 43 (acyl ion) .

  • S–C bond cleavage : Generates quinolinyl radical (m/z 179) and thioacetate fragments .

Stability and Storage

  • Storage : Stable at −20°C under nitrogen for >12 months .

  • Decomposition : Occurs above 216°C via thermal cleavage of the thioester bond .

Scientific Research Applications

Research indicates that derivatives of 7-chloroquinoline show promising antimalarial properties. Ethyl [(7-chloroquinolin-4-yl)thio]acetate has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies demonstrated that compounds derived from this structure exhibit IC50 values comparable to established antimalarials like chloroquine .

Case Study: Antimalarial Evaluation

In a study assessing various derivatives, this compound showed significant inhibition of heme crystallization, a critical process for the survival of the malaria parasite. The compound was administered in murine models, resulting in prolonged survival times and reduced parasitemia compared to untreated controls .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. A series of studies have shown that 7-chloroquinoline derivatives exhibit antiproliferative activity against leukemia and colorectal cancer cells .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Effect
CCRF-CEM (Leukemia)5 × IC50Induction of apoptosis
HCT116 (Colorectal)10 µMAccumulation in G0/G1 phase

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

Beyond its applications in cancer and malaria treatment, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, indicating its utility in treating infections caused by resistant pathogens .

Case Study: Antibacterial Evaluation

In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Conclusion and Future Directions

This compound presents a multifaceted profile with applications spanning antimalarial, anticancer, and antimicrobial domains. Continued research into its mechanisms of action and optimization of its chemical structure could lead to the development of novel therapeutics capable of addressing pressing health challenges.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic evaluations.
  • Exploration of combination therapies to enhance efficacy.
  • Investigation into potential side effects and toxicity profiles.

The integration of computational methods for drug design may further streamline the development process for this promising compound.

Mechanism of Action

The mechanism of action of Ethyl [(7-chloroquinolin-4-yl)thio]acetate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell signaling and metabolism.

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs.
  • In contrast, the difluoromethoxy group in pyrimidine derivatives () increases metabolic stability due to fluorine’s electronegativity.

Key Observations :

  • The target compound’s synthesis shares similarities with other thioacetate esters (e.g., use of ethyl chloroacetate), but yields vary based on steric hindrance and substrate reactivity. The high yield (93%) in highlights the efficiency of thiol-ene reactions for linear nitroalkene systems.

Physicochemical Properties

Compound Name Molecular Weight LogP* (Predicted) Solubility (mg/mL) Stability Considerations
This compound 296.75 3.8 ~0.1 (aqueous) Oxidation-prone (thioether)
Ethyl 2-(benzhydrylthio)acetate 286.39 4.2 <0.05 Stable (bulky benzhydryl group)
Methyl 2-([4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio)acetate 367.85 2.5 ~0.3 Moderate (cyano group)

Key Observations :

  • The target compound’s moderate lipophilicity (LogP ~3.8) balances membrane permeability and solubility. Bulky substituents (e.g., benzhydryl in ) increase LogP but reduce aqueous solubility.
  • Thioether linkages are susceptible to oxidation, necessitating stabilizers in formulations .

Spectral Characterization

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals)
This compound 1740–1745 δ 1.3 (t, ester CH₃), δ 4.2 (q, CH₂), δ 8.5–9.0 (quinoline H)
Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate 1743 δ 1.2 (t, ester CH₃), δ 4.1 (s, SCH₂), δ 10.5 (s, –OH)

Key Observations :

  • The ester carbonyl stretch (~1740 cm⁻¹) is consistent across thioacetate derivatives. Quinoline aromatic protons appear downfield (δ 8.5–9.0) due to electron withdrawal by chlorine .

Biological Activity

Ethyl [(7-chloroquinolin-4-yl)thio]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a thioester functional group. This unique structure is responsible for its diverse reactivity and biological properties. The thioester group enhances the compound's ability to interact with various biological targets, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline moiety is known to inhibit various enzymes and receptors involved in critical biological pathways. For instance, studies suggest that it may affect mitochondrial function in parasites, leading to compromised bioenergetics and cell death .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • In vitro Studies : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes and inhibition of DNA/RNA synthesis, leading to apoptosis in bacterial cells .

Antimalarial Activity

This compound has been evaluated for its antimalarial properties:

  • Efficacy Against Plasmodium falciparum : In vitro assays demonstrate that this compound inhibits the growth of Plasmodium falciparum, with IC50 values indicating potent activity. For example, certain derivatives showed IC50 values below 10 µM, comparable to those of chloroquine .
  • In Vivo Studies : Animal models have shown that treatment with this compound can prolong survival in infected mice, suggesting its potential as a therapeutic agent against malaria .

Anticancer Activity

The compound's anticancer potential has also been investigated:

  • Cytotoxicity Tests : this compound derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects. For instance, specific derivatives demonstrated high antiproliferative activity against leukemic and colorectal cancer cells .
  • Mechanism : The cytotoxic effects are believed to result from the induction of apoptosis and cell cycle arrest in cancer cells. Studies indicate that these compounds can inhibit DNA synthesis and cause accumulation in the G0/G1 phase of the cell cycle .

Summary of Biological Activities

Activity TypeTarget Organism/CellsIC50/EffectivenessReference
AntimicrobialStaphylococcus aureusMIC comparable to antibiotics
AntimalarialPlasmodium falciparumIC50 < 10 µM
AnticancerVarious cancer cell linesSignificant cytotoxicity

Case Studies and Research Findings

  • Antimalarial Efficacy : A study highlighted the use of this compound in treating malaria in mice. The results indicated a marked increase in survival rates compared to untreated controls .
  • Cytotoxic Mechanisms : Another investigation focused on the cytotoxic effects against leukemia cells, demonstrating that treatment led to DNA damage and apoptosis induction through specific signaling pathways .
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other antimalarial agents, suggesting enhanced efficacy through multi-targeting strategies .

Q & A

Q. What are the established synthetic routes for Ethyl [(7-chloroquinolin-4-yl)thio]acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting 7-chloroquinoline-4-thiol with ethyl chloroacetate in a polar aprotic solvent (e.g., THF) under inert atmosphere. Catalysts like tetrabutylammonium fluoride (TBAF) can enhance reactivity at low temperatures (-78°C), as demonstrated in analogous thioacetate syntheses . Purification typically uses flash column chromatography with ethyl acetate/hexane gradients. Optimization may involve adjusting molar ratios (e.g., 1:1.2 thiol:ester) and reaction time (12–24 hours) to achieve yields >65% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies key functional groups (e.g., quinoline protons at δ 8.5–9.0 ppm, thioether linkage at δ 3.5–4.0 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry, bond angles, and intermolecular interactions (e.g., π-π stacking in quinoline rings). For example, C–S bond lengths typically range 1.75–1.80 Å .
  • IR : Peaks near 1700 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C–S) validate structural integrity .

Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Antimalarial Activity : Use in vitro cultures of Plasmodium falciparum (e.g., RPMI 1640 medium with human serum, 1–5% O₂). Monitor parasite viability via isotopic (³H-hypoxanthine) incorporation assays .
  • Actoprotective Effects : Rodent models assessing endurance (e.g., forced swimming tests). Compare treated vs. control groups for lactate dehydrogenase (LDH) and ATP levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., fixed cell lines, serum concentrations).
  • Metabolic Stability : Assess compound degradation in liver microsomes. For example, discrepancies in antimalarial efficacy may arise from differential metabolic clearance in vivo vs. in vitro .
  • Structural Analogues : Synthesize derivatives (e.g., methyl/phenyl substitutions at the triazole ring) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) to enhance membrane permeability .
  • Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to prolong circulation time. Monitor release kinetics via HPLC .

Q. How can computational modeling guide the optimization of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., Plasmodium PfATPase6 or venom toxins). Use software like AutoDock Vina to prioritize derivatives with stronger binding affinities .
  • QSAR Models : Corlate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data to predict optimal substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl [(7-chloroquinolin-4-yl)thio]acetate
Reactant of Route 2
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Ethyl [(7-chloroquinolin-4-yl)thio]acetate

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